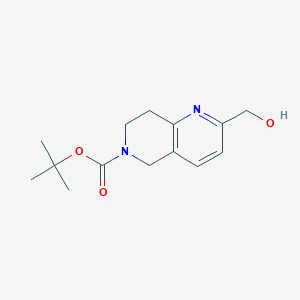

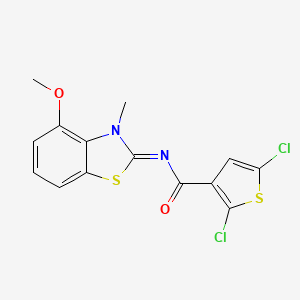

![molecular formula C19H17ClN2O2S2 B2530641 3-烯丙基-2-((2-(4-氯苯基)-2-氧代乙基)硫代)-6-乙基噻吩并[2,3-d]嘧啶-4(3H)-酮 CAS No. 380335-46-6](/img/structure/B2530641.png)

3-烯丙基-2-((2-(4-氯苯基)-2-氧代乙基)硫代)-6-乙基噻吩并[2,3-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, which is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. The structure of the compound suggests that it may have been synthesized from 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-ones, which are known to be obtained by cyclization of thienylthioureas in acidic medium . The presence of a 4-chlorophenyl group indicates a potential for significant biological activity, as chlorophenyl groups are common in various biologically active molecules.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves the cyclization of thienylthioureas in an acidic medium . For the specific compound , the synthesis might involve an aza-Wittig reaction, as seen in the synthesis of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones . The introduction of the 4-chlorophenyl group could be achieved through a reaction with 4-chlorophenyl isocyanate, followed by further treatment with amines or phenols in the presence of a base such as EtONa or K2CO3 .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives can be complex, with various substituents affecting the overall shape and electronic distribution. X-ray analysis has been used to confirm the structure of related compounds, such as 2-(4-chlorophenoxy)-3-(4-chlorophenyl)-5,8,9-trimethylthieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one . Such detailed structural analysis is crucial for understanding the interaction of these molecules with biological targets.

Chemical Reactions Analysis

The thieno[2,3-d]pyrimidin-4(3H)-one core is reactive and can undergo various chemical reactions. Alkylation reactions, for instance, have been shown to occur exclusively at the sulfur atom when 2-thiouracils are treated with alkylating agents . This reactivity can be exploited to introduce different substituents, such as the allyl and ethyl groups, which may enhance the compound's biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one are not detailed in the provided papers, related compounds have shown a range of pharmacological activities. These activities include analgesic, anti-inflammatory, anticonvulsant, and antimicrobial effects . Additionally, certain derivatives have demonstrated anti-HIV-1 activity, indicating the potential for antiviral applications . The physical properties such as solubility, melting point, and stability would be influenced by the specific substituents present on the thieno[2,3-d]pyrimidin-4(3H)-one scaffold.

科学研究应用

抗病毒活性

对相关噻吩并嘧啶酮衍生物的研究表明其具有潜在的抗病毒活性。例如,研究重点关注合成和评价新化合物对 HIV-1 的疗效,证明了这些分子在抗病毒药物开发中可以发挥的重要作用。对这些化合物的探索包括评估其抑制病毒复制的能力,突出了它们作为针对 HIV 的治疗剂的潜力 (K. Danel, E. Pedersen, C. Nielsen, 1998).

中枢神经系统抑制剂活性

含噻吩并嘧啶酮核心的化合物也因其对中枢神经系统 (CNS) 的影响而受到研究,包括潜在的抑制活性。此类研究涉及合成和表征各种衍生物以筛选镇静作用,为开发新的中枢神经系统抑制剂做出贡献 (K. Manjunath, S. Mohan, L. V. Naragund, C. Shishoo, 1997).

抗癌活性

噻吩并嘧啶酮衍生物已被合成并评估其潜在的抗癌活性。该领域的研究重点关注这些化合物抑制癌细胞生长的能力,一些衍生物对各种人类癌细胞系显示出有希望的结果。这突出了此类化合物在癌症治疗中的潜在应用,为寻找更有效的抗癌药物做出贡献 (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).

作用机制

Target of Action

The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and inflammation, respectively .

Mode of Action

The compound interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with their active residues . This interaction leads to changes in the proteins’ activity, which can influence cellular processes such as inflammation and stress response .

Biochemical Pathways

The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . By interacting with ATF4 and NF-kB proteins, the compound can inhibit ER stress and inflammation, thereby influencing downstream effects such as cell survival and immune response .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it can reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These results suggest that the compound can protect neuronal cells from damage and reduce inflammation.

属性

IUPAC Name |

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-ethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2S2/c1-3-9-22-18(24)15-10-14(4-2)26-17(15)21-19(22)25-11-16(23)12-5-7-13(20)8-6-12/h3,5-8,10H,1,4,9,11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZJPOUGGRBZOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine](/img/structure/B2530560.png)

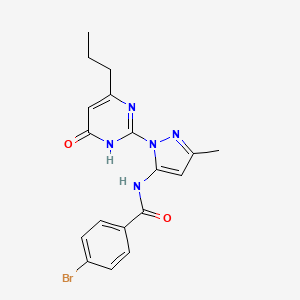

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide](/img/structure/B2530562.png)

![3-(3-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530564.png)

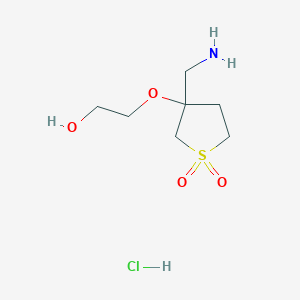

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea](/img/structure/B2530565.png)

![N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2530567.png)

![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2530573.png)

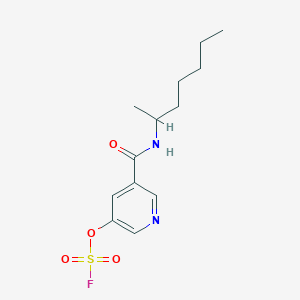

![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2530577.png)

![1-{[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}-2-methylindoline](/img/structure/B2530580.png)